Cas no 667892-81-1 (2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline)

2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
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- 2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline, 1,2,3,4-tetrahydro-2-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-
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- インチ: 1S/C18H21NO3S/c1-13-11-18(14(2)10-17(13)22-3)23(20,21)19-9-8-15-6-4-5-7-16(15)12-19/h4-7,10-11H,8-9,12H2,1-3H3
- InChIKey: NHCBNEDJKVFQOG-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC=C2)CCN1S(C1=CC(C)=C(OC)C=C1C)(=O)=O
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3(Predicted)
- ふってん: 500.8±60.0 °C(Predicted)
- 酸性度係数(pKa): -5.74±0.20(Predicted)
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1406-0096-2μmol |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
667892-81-1 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Life Chemicals | F1406-0096-1mg |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
667892-81-1 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
Life Chemicals | F1406-0096-2mg |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
667892-81-1 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F1406-0096-3mg |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline |
667892-81-1 | 90%+ | 3mg |
$63.0 | 2023-07-06 |
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Introduction to 2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 667892-81-1)
2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline, identified by its Chemical Abstracts Service number CAS No. 667892-81-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a scaffold widely recognized for its pharmacological potential due to its structural similarity to numerous bioactive alkaloids. The presence of a sulfonyl group and a methoxy-substituted dimethylbenzene moiety in its structure imparts unique chemical and biological properties, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core linked to a sulfonyl-substituted aromatic ring. The 4-methoxy-2,5-dimethylbenzenesulfonyl group introduces both electronic and steric effects that can modulate the compound's interactions with biological targets. This design allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, which are critical for developing effective therapeutic agents.
In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their demonstrated efficacy in various disease models. The tetrahydroisoquinoline scaffold has been implicated in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. The specific substitution pattern in 2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline suggests potential applications in modulating neurotransmitter systems and inhibiting key enzymes involved in disease pathways.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The sulfonyl group provides a handle for further chemical modification, enabling researchers to explore diverse structural analogs with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.
Recent studies have highlighted the importance of aromatic-sulfonyl derivatives in medicinal chemistry. Compounds featuring sulfonyl groups have shown promise as inhibitors of proteases and kinases, which are often overexpressed in pathological conditions. The 4-methoxy-2,5-dimethylbenzenesulfonyl moiety in 2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline could potentially interact with specific amino acid residues in target proteins, leading to potent binding and functional inhibition.
The synthesis of 2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the tetrahydroisoquinoline ring system followed by sulfonylation at the para position relative to the methoxy group. Advances in catalytic methods and green chemistry principles have enabled more efficient synthetic routes, reducing waste and improving scalability.
The biological evaluation of this compound is currently underway in several research laboratories. Preliminary data suggest that it exhibits moderate activity against certain cancer cell lines and may have neuroprotective properties. These findings are particularly exciting given the growing interest in natural product-inspired scaffolds for drug development. The structural features of tetrahydroisoquinoline derivatives are often mimicked from bioactive molecules isolated from plants and marine organisms.
In conclusion,2-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 667892-81-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset for further exploration. As our understanding of disease mechanisms continues to evolve��this type of compound will likely play an increasingly important role in the development of novel therapeutics.
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